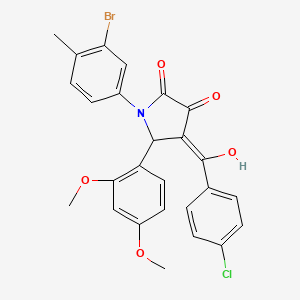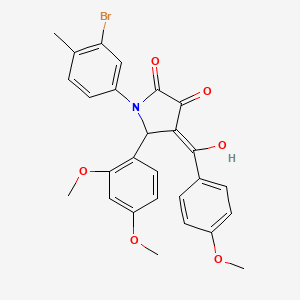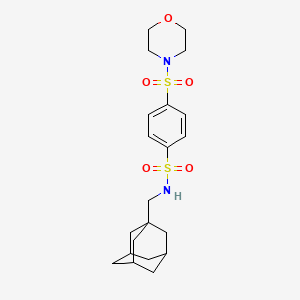![molecular formula C22H32N2O5S2 B4296459 N-[2-(1-adamantyl)ethyl]-4-(morpholin-4-ylsulfonyl)benzenesulfonamide](/img/structure/B4296459.png)
N-[2-(1-adamantyl)ethyl]-4-(morpholin-4-ylsulfonyl)benzenesulfonamide
Descripción general
Descripción
N-[2-(1-adamantyl)ethyl]-4-(morpholin-4-ylsulfonyl)benzenesulfonamide, also known as ABE-M, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of N-[2-(1-adamantyl)ethyl]-4-(morpholin-4-ylsulfonyl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in the inflammatory response and cancer cell growth. N-[2-(1-adamantyl)ethyl]-4-(morpholin-4-ylsulfonyl)benzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. N-[2-(1-adamantyl)ethyl]-4-(morpholin-4-ylsulfonyl)benzenesulfonamide has also been shown to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects
N-[2-(1-adamantyl)ethyl]-4-(morpholin-4-ylsulfonyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and to inhibit the growth of cancer cells in vitro and in vivo. N-[2-(1-adamantyl)ethyl]-4-(morpholin-4-ylsulfonyl)benzenesulfonamide has also been shown to inhibit the formation of amyloid-beta peptides in vitro, suggesting that it may have potential as a treatment for Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(1-adamantyl)ethyl]-4-(morpholin-4-ylsulfonyl)benzenesulfonamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. N-[2-(1-adamantyl)ethyl]-4-(morpholin-4-ylsulfonyl)benzenesulfonamide has also been shown to have low toxicity in animal models, making it a safe compound for use in experiments. However, N-[2-(1-adamantyl)ethyl]-4-(morpholin-4-ylsulfonyl)benzenesulfonamide has some limitations for use in lab experiments, including its limited solubility in water and its relatively high cost compared to other compounds.
Direcciones Futuras
There are a number of future directions for research on N-[2-(1-adamantyl)ethyl]-4-(morpholin-4-ylsulfonyl)benzenesulfonamide. One area of research is the development of new drugs based on the structure of N-[2-(1-adamantyl)ethyl]-4-(morpholin-4-ylsulfonyl)benzenesulfonamide. Another area of research is the study of the mechanism of action of N-[2-(1-adamantyl)ethyl]-4-(morpholin-4-ylsulfonyl)benzenesulfonamide, which could lead to the development of new drugs for the treatment of inflammation, cancer, and Alzheimer's disease. Additionally, further research is needed to determine the optimal dosage and administration of N-[2-(1-adamantyl)ethyl]-4-(morpholin-4-ylsulfonyl)benzenesulfonamide for use in humans.
Aplicaciones Científicas De Investigación
N-[2-(1-adamantyl)ethyl]-4-(morpholin-4-ylsulfonyl)benzenesulfonamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. N-[2-(1-adamantyl)ethyl]-4-(morpholin-4-ylsulfonyl)benzenesulfonamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta peptides, which are implicated in the development of the disease.
Propiedades
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-4-morpholin-4-ylsulfonylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O5S2/c25-30(26,23-6-5-22-14-17-11-18(15-22)13-19(12-17)16-22)20-1-3-21(4-2-20)31(27,28)24-7-9-29-10-8-24/h1-4,17-19,23H,5-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVUSCMZXUSLBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)NCCC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-benzoyl-3-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4296398.png)
![4-[4-(1-adamantyl)piperazin-1-yl]-6-azepan-1-yl-N-{4-[chloro(difluoro)methoxy]phenyl}-1,3,5-triazin-2-amine](/img/structure/B4296414.png)
![6-[4-(1-adamantyl)piperazin-1-yl]-N-{4-[chloro(difluoro)methoxy]phenyl}-N'-propyl-1,3,5-triazine-2,4-diamine](/img/structure/B4296419.png)
![3-{[4-[4-(1-adamantyl)piperazin-1-yl]-6-({4-[chloro(difluoro)methoxy]phenyl}amino)-1,3,5-triazin-2-yl]amino}propan-1-ol](/img/structure/B4296427.png)
![N,N-dibutyl-N'-{4-[chloro(difluoro)methoxy]phenyl}-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine](/img/structure/B4296435.png)
![N,N-dibutyl-N'-{4-[chloro(difluoro)methoxy]phenyl}-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine](/img/structure/B4296442.png)
![10-butyl-1-(3-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4296443.png)
![10-butyl-1-(4-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4296445.png)

![7-[chloro(difluoro)methyl]-5-(2-furyl)-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4296464.png)
![7-[chloro(difluoro)methyl]-2-[(2-methylpiperidin-1-yl)carbonyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4296467.png)
![7-[chloro(difluoro)methyl]-2-[(2,6-dimethylpiperidin-1-yl)carbonyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4296475.png)